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Barasertib Clinical Trial Data at a Glance

Trial Patient . . Key Efficacy Key Safety Source /
. Dosing Regimen ST T o
Phase Population Findings Findings Citation
Phase Elderly (=60 yrs) Barasertib: 1200 OCRR*: 35.4% Most common AEs:  [1]
1l with acute mg as a 7-day (Barasertib) vs stomatitis (71%),
myeloid continuous IV 11.5% (LDAC); febrile
leukemia (AML) infusion every 28 P<0.05. Median neutropenia (67%).
[1] days. Control: OS: 8.2 months Safety profile was
LDAC (Low-Dose (Barasertib) vs manageable [1]
Cytarabine) [1] 4.5 months
(LDAC) [1]
Phase Advanced solid Regimen A: 48-hr  No objective DLT: Neutropenia. [2]
| tumors [2] continuous tumor responses Common related AE
infusion every 14 observed. Stable  was neutropenia
days. Regimen B:  disease achieved (34% overall, G=3)
Two 2-hr infusions  in 23% of patients  [2]
on consecutive [2]
days, every 14
days [2]
Phase Advanced solid 2-hour IV infusion  Best responses: 1  Most common [3]

tumors (with

on Day 1 (21-day

partial response,

related AEs: fatigue
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Trial Patient . . Key Efficacy Key Safety Source /
. Dosing Regimen T T o

Phase Population Findings Findings Citation

nanoparticle cycle) orDays 1 & 23 stable (27.3%) at lower

AZD2811, an 4 (28-day cycle), disease (45.1% doses, neutropenia

active moiety of  with G-CSF of patients) [3] (37.9%) at higher

Barasertib) [3] support at higher doses. Neutropenia

doses [3] was an on-target
AE [3]

*OCRR: Objective Complete Response Rate (Complete Response + confirmed CR with incomplete

hematological recovery) [1].

Experimental Protocols in Clinical Trials

For the key clinical studies cited, here are the core methodological details:

e Phase II Study in AML (Efficacy & Safety vs. LDAC) [1]:

o Design: Open-label, randomized, multicenter, Phase Il study. Patients were randomized in a
2:1 ratio to receive either barasertib or LDAC.

o Patients: Aged =60 years with newly diagnosed AML, unsuitable for intensive induction
chemotherapy.

o Endpoints: The primary endpoint was Objective Complete Response Rate (OCRR).
Secondary endpoints included overall survival (OS), duration of response, and safety.

o Assessments: Response was assessed via bone marrow aspirates and peripheral blood
samples, reviewed by a blinded independent central review. Safety was assessed via adverse
events (AEs), lab parameters, and electrocardiograms, graded per NCI CTCAE v3.0.

e Phase I Study in Solid Tumors (Dose Finding) [2]:

o Design: Phase |, dose-escalation trial to determine the maximume-tolerated dose (MTD) and
safety.

o Patients: Adults with advanced solid malignancies.

o Dosing: Two schedules were tested: a 48-hour continuous infusion and two 2-hour infusions on
consecutive days, both in 28-day cycles.

o Endpoints: Primary objectives were safety, tolerability, and MTD. Dose-limiting toxicities (DLTSs)
were defined based on hematological and non-hematological toxicities during the first cycle.
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Mechanism of Action and Drug Profile

To understand the clinical findings, it's helpful to consider the drug's underlying biology.

Barasertib (AZD1152)
Prodrug

Conversion in Plasma

Barasertib-hQPA
Active Moiety

Highly Selective
Inhibition

Causes

(Disrupted Mitosis)

Leads to

G’olyploidy — Cell Death (Apoptosis/NecrosisD

Click to download full resolution via product page

e Drug Profile: Barasertib is a prodrug that is rapidly converted in the blood to its active form,
barasertib-hQPA [4] [5].
e Primary Target: The active moiety is a highly potent and selective inhibitor of Aurora B kinase
(AURKB), with significantly greater selectivity over Aurora A kinase [4] [3].
¢ Mechanistic Consequences: Aurora B kinase is crucial for correct chromosome segregation and
cytokinesis during mitosis [3]. Its inhibition leads to:
o Cell cycle arrest and the formation of cells with multiple nuclei (polyploidy) [3] [5].
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o Ultimately, the cell is directed toward mitotic catastrophe, resulting in apoptosis
(programmed cell death) or necrosis [5].
e On-Target Toxicity: This mechanism explains the primary toxicity observed in clinical trials. Since
Aurora B kinase is essential for cell division, its inhibition predictably causes myelosuppression,
particularly neutropenia, which was the dose-limiting toxicity in multiple studies [2] [3].

Future Development and Considerations

The clinical development of barasertib highlights both its potential and its challenges.

Challenge: _ _
[Dose-Limiting Neutropenia |—>' Refined Dosing & G-CSF Suppora

Click to download full resolution via product page

¢ Formulation Improvement: The requirement for a 7-day continuous intravenous infusion and the
significant hematological toxicity limited barasertib's utility [3]. This led to the development of
AZD2811, a nanoparticle-encapsulated form of the active drug, which allows for extended drug
exposure with a much shorter (2-hour) infusion [3].

o Safety Management: Later-phase trials incorporated the use of granulocyte colony-stimulating
factor (G-CSF) as prophylaxis to manage the on-target neutropenia, making the therapy more
manageable [3].

o Exploration in Other Cancers: Preclinical studies have shown that barasertib can also inhibit the
growth of metastatic melanoma cells, both as a single agent and in combination with chemotherapy,
suggesting a broader potential application beyond AML [5].

In summary, barasertib demonstrated clear antitumor activity in elderly patients with AML, though its use
was associated with significant hematological toxicities. Its development illustrates a rational path from

target identification to addressing clinical challenges through novel formulations and supportive care.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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